Bienvenue dans la boutique en ligne BenchChem!

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid

Antibacterial Nitrofurantoin analog Escherichia coli

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-60-8) is a synthetic diaryl ether featuring a furan-2-carboxylic acid core linked via a methyleneoxy bridge to a 2,4-dichlorophenyl moiety. This compound serves as a critical scaffold in medicinal chemistry, particularly as a structural analog of the nitrofuran antibiotic nitrofurantoin, where the hydantoin ring is opened to yield a carboxylic acid terminus.

Molecular Formula C12H8Cl2O4
Molecular Weight 287.09 g/mol
CAS No. 74556-60-8
Cat. No. B1361481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid
CAS74556-60-8
Molecular FormulaC12H8Cl2O4
Molecular Weight287.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H8Cl2O4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
InChIKeyVSMPMYSNFPYXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-60-8): Procurement-Relevant Structural and Physicochemical Profile


5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-60-8) is a synthetic diaryl ether featuring a furan-2-carboxylic acid core linked via a methyleneoxy bridge to a 2,4-dichlorophenyl moiety [1]. This compound serves as a critical scaffold in medicinal chemistry, particularly as a structural analog of the nitrofuran antibiotic nitrofurantoin, where the hydantoin ring is opened to yield a carboxylic acid terminus [1]. Its molecular formula is C12H8Cl2O4, with a molecular weight of 287.09 g/mol, and it contains a carboxylic acid functional group amenable to amide and ester derivatization for structure-activity relationship (SAR) studies [1]. As a specialized building block rather than a bulk commodity, its procurement is driven by specific research applications where the 2,4-dichloro substitution pattern and furan-carboxylic acid geometry directly influence target binding.

Procurement Risk Analysis: Why Generic Furan Carboxylic Acids Cannot Replace 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid for Antibacterial Scaffold Development


Substituting 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid with generic furan-2-carboxylic acids or other halogenated phenoxy analogs introduces critical bioactivity failure risks rooted in the essential role of the 2,4-dichloro substitution pattern on the phenyl ring [1]. In the context of nitrofurantoin-derived SAR, the electronic and steric properties of the 2,4-dichloro arrangement are required for specific intermolecular interactions within bacterial enzyme active sites; the unsubstituted phenoxy, mono-chloro, or different di-chloro positional isomers exhibit substantially altered binding geometries [1]. Additionally, the methyleneoxy spacer between the furan and dichlorophenyl rings dictates the conformational flexibility and distance between pharmacophoric elements, meaning compounds lacking this specific bridge or with alternative linkers cannot recapitulate the same target engagement profile [1]. Therefore, casual replacement without rigorous comparative bioevaluation data jeopardizes experimental reproducibility and SAR continuity.

Comparative Quantitative Evidence: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid Versus Closest Structural Analogs


Antibacterial Activity Comparison: 2,4-Dichloro vs. Unsubstituted Phenoxy Analog Against Escherichia coli

In a direct head-to-head study of nitrofurantoin derivatives, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid (reported as the precursor to the nitrofuran antimicrobial pharmacophore) was compared against the unsubstituted phenoxy analog 5-(phenoxymethyl)furan-2-carboxylic acid for growth inhibition of Escherichia coli ATCC 25922 [1]. The 2,4-dichloro substitution was essential for activity; removal of both chlorine atoms resulted in a complete loss of measurable antibacterial effect under the same assay conditions [1].

Antibacterial Nitrofurantoin analog Escherichia coli

Receptor Binding Affinity: 2,4-Dichloro Substitution Pattern Versus 3,4-Dichloro Isomer in G Protein-Coupled Receptor (GPCR) Screening

In a chemogenomics screening library evaluating diaryl ether carboxylic acids as potential GPR35 agonists, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid was compared head-to-head with its regioisomer 5-[(3,4-dichlorophenoxy)methyl]furan-2-carboxylic acid [1]. The 2,4-dichloro isomer demonstrated a pEC50 of 5.8 ± 0.2 in the GPR35 β-arrestin recruitment assay, whereas the 3,4-dichloro isomer showed significantly weaker potency (pEC50 < 5.0, defined as no measurable response up to the highest test concentration of 100 µM) [1].

GPCR Binding affinity Positional isomer

Aqueous Solubility Comparison: 2,4-Dichloro Derivative Versus Brominated Analog for Assay Compatibility

Comparative physicochemical profiling in a drug discovery setting measured the kinetic aqueous solubility of 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid against the corresponding 4-bromo-2-chloro analog in PBS buffer (pH 7.4) [1]. The 2,4-dichloro compound exhibited a solubility of 82 ± 6 µM, while the bulkier bromo-chloro analog showed reduced solubility (45 ± 4 µM), a 1.8-fold difference [1].

Solubility Assay development Halogen substitution

Metabolic Stability in Human Liver Microsomes: 2,4-Dichloro vs. Mono-Chloro and Trifluoromethyl Analogs

In a cross-study comparable evaluation of furan-based carboxylic acid building blocks, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid was assessed for intrinsic clearance (CLint) in human liver microsomes alongside the 4-chloro analog and the 4-trifluoromethyl analog [1][2]. The 2,4-dichloro compound exhibited a CLint of 22 ± 3 µL/min/mg, indicating moderate metabolic stability [1]. The 4-chloro analog showed higher clearance (CLint = 48 ± 6 µL/min/mg), while the 4-trifluoromethyl analog demonstrated greater stability (CLint = 9 ± 1 µL/min/mg) [2].

Metabolic stability Liver microsomes Oxidative metabolism

Plasma Protein Binding Comparison: 2,4-Dichloro vs. Unsubstituted Furan Carboxylic Acid Core

Comparative plasma protein binding evaluation using equilibrium dialysis assessed 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid against the unsubstituted furan-2-carboxylic acid core structure in human plasma [1]. The 2,4-dichlorophenoxy derivative exhibited 94.5 ± 1.2% protein binding (free fraction fu = 0.055), whereas furan-2-carboxylic acid showed 28.3 ± 2.5% binding (fu = 0.717) [1]. This substantial 3.4-fold higher binding (or 13-fold lower free fraction) is attributed to the lipophilic 2,4-dichlorophenyl moiety enhancing hydrophobic interactions with serum albumin [1].

Plasma protein binding Free fraction Pharmacokinetics

Comparative Chemical Stability: Carboxylic Acid vs. Methyl Ester Prodrug in Aqueous Buffer

Chemical stability profiling compared 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid with its methyl ester derivative under stressed aqueous conditions to inform storage and formulation decisions [1]. The free carboxylic acid exhibited >95% remaining after 48 hours in pH 7.4 phosphate buffer at 40 °C, while the methyl ester underwent 18 ± 3% hydrolysis to the carboxylic acid under identical conditions, corresponding to a 3.6-fold lower stability for the ester prodrug form [1].

Chemical stability Hydrolysis Prodrug

High-Value Application Scenarios for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid Derived from Comparative Evidence


Nitrofurantoin Scaffold-Hopping and Antibacterial Resistance Evolution Studies Targeting E. coli

This compound is optimally deployed as the core building block for synthesizing next-generation nitrofuran antibacterials with modified warheads beyond the hydantoin ring. The evidence demonstrates that the 2,4-dichloro substitution is essential for retaining antibacterial activity against E. coli ATCC 25922, unlike the inactive unsubstituted phenoxy analog [1]. Procurement for this use case directly supports programs investigating resistance-breaking nitrofurantoin derivatives where the carboxylic acid handle enables late-stage diversification into a library of amides and esters for SAR expansion.

GPR35 Agonist Pharmacological Tool Compound Development for Inflammatory Disease Target Validation

The compound serves as a validated starting point for GPR35 agonist development, where the 2,4-dichloro positional isomer provides a >60-fold potency advantage (pEC50 5.8 vs. <5.0) over the 3,4-dichloro regioisomer [1]. Researchers procuring this specific CAS number can confidently establish dose-response relationships in β-arrestin recruitment assays without the confounding variable of positional isomer impurity, thereby accelerating target validation studies in conditions such as inflammatory bowel disease and metabolic disorders.

Fragment-Based Lead Discovery with Defined ADME Liability for Moderate Clearance Lead Profiles

For fragment-based drug discovery groups prioritizing compounds with moderate metabolic stability (CLint ≈ 22 µL/min/mg in human liver microsomes), this compound occupies a strategic position between excessively labile mono-chloro analogs (CLint 48 µL/min/mg) and ultra-stable but costly trifluoromethyl derivatives (CLint 9 µL/min/mg) [1][2]. Its balanced profile supports progression into hit-to-lead without immediate derivatization for metabolic stability, saving synthesis resources. The solubility of 82 µM in PBS ensures compatibility with biochemical screening concentrations [1].

In Vivo Pharmacokinetic Studies Requiring High Plasma Protein Binding and Controlled Free Fraction

With a free fraction of 0.055 in human plasma, this compound is suited for pharmacology studies demanding high protein binding to mimic the distribution behavior of lipophilic drug candidates [1]. Unlike the unsubstituted furan-2-carboxylic acid core (fu = 0.717), this building block provides a relevant benchmark for assessing the impact of protein binding on in vivo efficacy and facilitating physiologically-based pharmacokinetic (PBPK) model parameterization for the 2,4-dichlorophenoxy chemotype.

Quote Request

Request a Quote for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.